molecular formula C11H8BrNO2 B12076038 Methyl 6-bromoisoquinoline-1-carboxylate

Methyl 6-bromoisoquinoline-1-carboxylate

Cat. No.: B12076038
M. Wt: 266.09 g/mol
InChI Key: GJWYZNSAVAKZQQ-UHFFFAOYSA-N
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Description

Methyl 6-bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is an ester derivative of isoquinoline, featuring a bromine atom at the 6th position and a carboxylate group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromoisoquinoline-1-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

Scientific Research Applications

Methyl 6-bromoisoquinoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromoisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to these targets. The compound can modulate biological pathways involved in inflammation, neurotransmission, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloroisoquinoline-1-carboxylate
  • Methyl 6-fluoroisoquinoline-1-carboxylate
  • Methyl 6-iodoisoquinoline-1-carboxylate

Uniqueness

Methyl 6-bromoisoquinoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and medicinal applications .

Properties

IUPAC Name

methyl 6-bromoisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWYZNSAVAKZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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